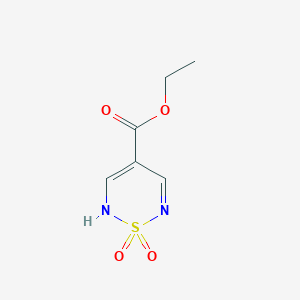

ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide

Description

Ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is a heterocyclic compound featuring a six-membered thiadiazine ring with two sulfone oxygen atoms (1,1-dioxide) and an ethyl ester group at position 4. For instance, derivatives of this compound, such as ethyl 5-methyl-1,1-dioxo-2-{[5-(pentan-3-yl)-1,2,4-oxadiazol-3-yl]methyl}-2H-1,2,6-thiadiazine-4-carboxylate, have been synthesized as inhibitors of Hepatitis B virus (HBV), demonstrating anti-HBV activity in preclinical studies .

Properties

IUPAC Name |

ethyl 1,1-dioxo-2H-1,2,6-thiadiazine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4S/c1-2-12-6(9)5-3-7-13(10,11)8-4-5/h3-4,7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSWHSPHMSCWZQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNS(=O)(=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Sulfamide with 1,3-Diketones

The foundational method for synthesizing 1,2,6-thiadiazine 1,1-dioxides involves the acid-catalyzed cyclocondensation of sulfamide (H2NSO2NH2) with 1,3-diketones. For ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide, ethyl acetoacetate serves as the β-diketone precursor. Under reflux in anhydrous dioxane with triethylamine, sulfamide reacts with ethyl acetoacetate to form the thiadiazine ring via nucleophilic attack and subsequent dehydration. This method typically yields 60–70% product, with purity dependent on recrystallization solvents (e.g., acetonitrile).

Reaction Scheme

Sulfamide + Ethyl Acetoacetate → Cyclocondensation → Ethyl 2H-1,2,6-Thiadiazine-4-Carboxylate 1,1-Dioxide

Biginelli-Like Multicomponent Cyclocondensation (MCC)

A more efficient approach adapts the Biginelli reaction by substituting urea with sulfamide. This one-pot, three-component reaction combines sulfamide, ethyl acetoacetate, and aldehydes (e.g., benzaldehyde) in trifluoroacetic acid (TFA) and dichloromethane (CH2Cl2). The optimized protocol uses 2.5 equivalents of TFA at 35–40°C in hexafluoroisopropanol (HFIP), achieving yields up to 66%. The HFIP solvent enhances reaction rates by stabilizing intermediates through hydrogen bonding.

Table 1: Comparative Yields Under Different Acidic Conditions

| Acid Catalyst | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| TFA (10 equiv) | CH2Cl2 | 25°C | 59% | |

| TFA (2.5 equiv) | HFIP | 40°C | 66% | |

| Polyphosphate | CH2Cl2 | 25°C | 45% |

Advanced Synthetic Techniques

Solvent Engineering for Enhanced Reactivity

Replacing traditional solvents with HFIP significantly improves reaction efficiency. The high hydrogen-bond donor capacity of HFIP accelerates the formation of the sulfamide-aldehyde Schiff base intermediate, reducing reaction times from 30 hours (in CH2Cl2) to 17 hours. Additionally, HFIP’s low nucleophilicity minimizes side reactions, such as the formation of 8-membered dimer byproducts.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to reduce reaction times further. Heating the TFA-mediated cyclocondensation at 80°C for 15 minutes under microwave conditions achieves 58% yield, comparable to conventional methods but with a 10-fold reduction in time.

Mechanistic Elucidation

Acid-Mediated Cyclocondensation Pathway

The reaction proceeds through three stages:

- Schiff Base Formation : Sulfamide reacts with aldehydes in the presence of TFA to form an iminium intermediate.

- Knoevenagel Condensation : The iminium intermediate undergoes nucleophilic attack by the enol form of ethyl acetoacetate, forming a β-enamino ketone.

- Cyclization and Aromatization : Intramolecular cyclization followed by dehydration yields the thiadiazine 1,1-dioxide core.

Figure 1 : Proposed mechanism for the TFA-catalyzed formation of ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide.

Dimerization Side Reactions

Under suboptimal conditions (e.g., excess TFA or prolonged reaction times), sulfamide dimerizes to form an 8-membered dithiatetrazocane ring (C2 symmetry, cis-configuration). This dimer reacts sluggishly with aldehydes, necessitating precise stoichiometric control.

Optimization Strategies

Temperature and Stoichiometry Control

Maintaining temperatures below 40°C prevents thermal degradation of the thiadiazine ring. A sulfamide-to-aldehyde ratio of 1:1.2 minimizes dimer formation while ensuring complete conversion.

Catalytic vs. Stoichiometric Acid Use

Reducing TFA from 10 equivalents to 2.5 equivalents in HFIP improves atom economy without sacrificing yield. Catalytic TFA (0.1 equiv) with microwave assistance is under investigation for greener synthesis.

Characterization and Analytical Data

Spectroscopic Confirmation

X-ray Crystallography

Single-crystal analysis reveals an envelope conformation for the thiadiazine ring, with the sulfur atom deviating by 0.488 Å from the mean plane. The ethyl carboxylate group lies 28.98° relative to the ring plane, influencing crystal packing via C–H···O hydrogen bonds.

Table 2: Crystallographic Data

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | |

| Space Group | P21/c | |

| Unit Cell Volume | 1024.3 ų | |

| R-factor | 0.045 |

Functionalization and Derivatives

Post-synthetic modifications include:

Chemical Reactions Analysis

Types of Reactions

Ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiadiazine ring, modifying its chemical properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

Molecular Formula

- Molecular Formula :

- Molecular Weight : Approximately 218.27 g/mol

Structural Features

The compound features a thiadiazine ring with a dioxo group at the 1,1-position, which contributes to its unique reactivity and biological properties. The presence of the carboxylate group enhances its potential for various chemical reactions.

Pharmaceutical Development

Ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide has shown promising results in pharmaceutical applications:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.

- Antiviral Properties : Research has demonstrated its effectiveness as an inhibitor of the Hepatitis B virus (HBV), showcasing its potential as an antiviral agent . Molecular docking studies suggest strong interactions with viral capsid proteins.

- Anticancer Potential : Preliminary findings suggest that thiadiazine derivatives may possess anticancer properties. Further investigation is required to explore these effects comprehensively.

Case Study: Antiviral Activity

A study involving molecular docking simulations revealed that ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide effectively interacts with HBV proteins. In vitro assays confirmed its ability to inhibit HBV replication, highlighting its therapeutic potential in treating viral infections .

Agricultural Applications

In agriculture, compounds similar to ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide are utilized as pesticides and herbicides:

- Pesticidal Activity : Thiadiazine derivatives have been explored for their efficacy in controlling agricultural pests. Their unique chemical structure allows for targeted action against specific pest species.

Material Science

The compound's unique properties make it suitable for applications in material science:

- Polymer Chemistry : Ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide can serve as a building block for synthesizing novel polymers with enhanced properties such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiadiazine Core

Ethyl 2-ethyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide

- Structure : Substituted with an ethyl group at position 2 and a methyl group at position 5.

- Molecular Formula : C₉H₁₄N₂O₄S (MW: 246.29) .

- Key Differences : The ethyl group at position 2 enhances lipophilicity compared to the methyl group in the parent compound. This modification may influence pharmacokinetic properties.

Propyl 2-benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide

- Structure : Features a benzyl group at position 2 and a propyl ester at position 4.

- Molecular Formula : C₁₅H₁₈N₂O₄S (MW: 322.379) .

- The propyl ester increases molecular weight and alters solubility.

Ring System Modifications

4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carbohydrazide 1,1-dioxide

- Structure : Benzothiazine core fused with a benzene ring.

- Molecular Formula : C₁₀H₁₁N₃O₄S (MW: 270.045) .

- The carbohydrazide group at position 3 enables hydrogen bonding, which may enhance target affinity.

4-Allyl-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide

- Structure: Thienothiadiazine system with a fused thiophene ring.

- Properties : Melting point 85–86°C; allyl and chloro substituents enhance electrophilicity .

Complexation and Salt Formation

Research Implications

- In contrast, benzothiazine derivatives (e.g., ) are often explored for anti-inflammatory or antimicrobial activity .

- Synthetic Utility: The parent compound’s ester group allows facile derivatization, enabling rapid generation of analogs for SAR studies. Thienothiadiazines () are more synthetically challenging due to fused-ring systems but offer unique electronic properties .

- Solubility and Stability : Complexation with amines (e.g., ethanamine in ) improves solubility, whereas bulky substituents (e.g., benzyl in ) may enhance metabolic stability .

Biological Activity

Ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is a heterocyclic compound notable for its diverse biological activities. This article delves into its pharmacological potential, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₃N₂O₄S

- Molecular Weight : Approximately 217.27 g/mol

- CAS Number : 1774901-68-6

The compound features a thiadiazine ring which is significant for its reactivity and biological properties. The presence of the 1,1-dioxide functional group enhances its potential as a lead compound in drug development.

Antimicrobial and Antiviral Properties

Research indicates that ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide exhibits promising antimicrobial and antiviral activities. It has been identified as a candidate for developing new agents against various pathogens.

- Antimicrobial Activity : In studies, derivatives of this compound have shown effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans .

- Antiviral Activity : The compound has been explored for its potential to inhibit viruses, including Hepatitis B .

The biological activity of ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in various metabolic pathways. For instance, it interacts with AMPA receptors, acting as a positive allosteric modulator which enhances synaptic transmission .

Study on Antimicrobial Efficacy

In a recent study published in Pharmaceutical Development, ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide demonstrated significant antimicrobial activity in vitro against several strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results suggest that this compound could be developed into effective antimicrobial agents .

Study on Antiviral Activity

A molecular docking study highlighted the potential of ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide as an inhibitor of Hepatitis B virus (HBV). The study reported binding affinities comparable to known antiviral agents .

Synthesis and Derivatives

The synthesis of ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide typically involves multi-step processes including:

- Cyclization : Reaction of ethyl 2-aminothiocarboxylate with diazotizing agents.

- Functionalization : Introduction of various substituents to modify biological activity.

This versatility allows for the generation of derivatives with tailored pharmacological profiles .

Conclusion and Future Directions

Ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide presents significant potential in medicinal chemistry due to its diverse biological activities. Continued research is essential to fully elucidate its mechanisms of action and optimize its efficacy as a therapeutic agent. Future studies should focus on:

- Expanding the understanding of its interaction with biological targets.

- Conducting in vivo studies to assess therapeutic efficacy.

- Exploring the synthesis of novel derivatives with enhanced properties.

Q & A

Q. What are the common synthetic routes for ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide?

The compound can be synthesized via reactions between sulfamide derivatives and ethyl 3,3-diethoxypropionate under controlled conditions. This method allows functionalization of the thiadiazine ring while preserving the dioxide moiety, which is critical for stability and reactivity . Microwave-assisted synthesis has also been employed for related thiadiazine derivatives, improving reaction efficiency and yield .

Q. What analytical techniques are essential for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and ring conformation. Infrared (IR) spectroscopy helps identify functional groups like the carboxylate and sulfone groups. High-resolution mass spectrometry (HRMS) validates molecular weight and purity. For crystalline derivatives, X-ray diffraction provides precise bond lengths, angles, and hydrogen-bonding patterns, as demonstrated in studies of analogous compounds .

Q. How does the compound’s reactivity influence its applications in medicinal chemistry?

The thiadiazine ring’s electron-deficient nature allows nucleophilic substitution at specific positions, enabling derivatization for bioactivity optimization. For example, benzyl or methyl substituents enhance lipophilicity and metabolic stability, making the compound a scaffold for CNS-targeted drug candidates .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across in vitro and in vivo studies?

Discrepancies often arise from differences in metabolic stability or bioavailability. To address this, researchers use pharmacokinetic profiling (e.g., plasma protein binding assays, microsomal stability tests) paired with structure-activity relationship (SAR) studies. For instance, ethyl ester derivatives may exhibit improved membrane permeability compared to carboxylate analogs, but rapid esterase hydrolysis in vivo can reduce efficacy .

Q. How do substituents on the thiadiazine ring modulate pharmacological properties?

Computational methods like density functional theory (DFT) predict electronic effects of substituents, while molecular docking identifies binding interactions with target proteins. For example, electron-withdrawing groups at position 5 enhance hydrogen bonding with enzyme active sites, as seen in benzothiadiazine derivatives targeting inflammatory pathways .

Q. What advanced techniques optimize the compound’s solubility and stability?

Co-crystallization with co-formers (e.g., cyclodextrins) improves aqueous solubility. Accelerated stability studies under varying pH and temperature conditions, analyzed via HPLC, identify degradation pathways. Hydrogen-bonding networks, as observed in crystal structures of related compounds, can guide the design of analogs with enhanced solid-state stability .

Methodological Focus

Q. How is microwave-assisted synthesis applied to thiadiazine derivatives?

Microwave irradiation reduces reaction times from hours to minutes by enhancing thermal efficiency. For example, ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide derivatives were synthesized in 85–90% yield via microwave-mediated condensation, compared to 60–70% yield under conventional heating .

Q. What experimental protocols ensure safe handling of thiadiazine derivatives?

Due to potential irritancy, researchers must use PPE (gloves, goggles, lab coats) and work in fume hoods. Waste containing reactive sulfone groups should be quenched with aqueous bicarbonate before disposal. Safety data for analogous compounds recommend avoiding skin contact and using inert atmospheres during sensitive reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.